molecular formula C7H9NO3 B1599812 Methyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 56328-87-1

Methyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No.: B1599812
CAS No.: 56328-87-1
M. Wt: 155.15 g/mol
InChI Key: WTSPFFYLZRYZOB-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its methyl groups at positions 3 and 5 and a carboxylate group at position 4 on the isoxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dimethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often involve refluxing methanolic solutions with catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using metal catalysts. The use of microwave-assisted green synthetic pathways has also been explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 3,5-dimethylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3,5-dimethylisoxazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPFFYLZRYZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473030
Record name Methyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56328-87-1
Record name Methyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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